(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride

Medicinal Chemistry Chiral Synthesis Asymmetric Catalysis

(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride is a chiral amine hydrochloride salt with the molecular formula C₄H₉ClF₃NO and a molecular weight of 179.57 g/mol. The compound is defined by its (S)-configured stereocenter at the alpha-carbon of the ethylamine chain, a methyl group at the alpha-position, and a trifluoromethoxy (-OCF₃) group at the beta-position.

Molecular Formula C4H9ClF3NO
Molecular Weight 179.57
CAS No. 2055390-08-2
Cat. No. B2887289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride
CAS2055390-08-2
Molecular FormulaC4H9ClF3NO
Molecular Weight179.57
Structural Identifiers
SMILESCC(COC(F)(F)F)N.Cl
InChIInChI=1S/C4H8F3NO.ClH/c1-3(8)2-9-4(5,6)7;/h3H,2,8H2,1H3;1H/t3-;/m0./s1
InChIKeyZJGKYDGXVATMFY-DFWYDOINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride (CAS 2055390-08-2): A Key Chiral Trifluoromethoxy Amine Building Block for Drug Discovery


(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride is a chiral amine hydrochloride salt with the molecular formula C₄H₉ClF₃NO and a molecular weight of 179.57 g/mol. The compound is defined by its (S)-configured stereocenter at the alpha-carbon of the ethylamine chain, a methyl group at the alpha-position, and a trifluoromethoxy (-OCF₃) group at the beta-position . This specific (S)-enantiomer is offered by multiple chemical suppliers with reported purities typically ranging from 95% to 98% . It is strictly for research and development use, often categorized as a building block or fine chemical intermediate, with no intended therapeutic or human application . The hydrochloride salt form is common practice to improve stability and solubility in polar solvents.

Why (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride (CAS 2055390-08-2) Cannot Be Replaced by Racemates or Non-Fluorinated Analogs


The direct interchange of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride with a racemate, its (R)-enantiomer, or non-fluorinated analogs is scientifically invalid for projects requiring precise molecular interaction. The compound's single (S)-stereocenter is critical for creating defined three-dimensional structures essential in medicinal chemistry for selective target engagement [1]. While no head-to-head biological data is available for this specific compound, the broader literature demonstrates that replacing the trifluoromethoxy (-OCF₃) group with a methoxy (-OCH₃) group leads to a quantifiable shift in physicochemical properties, including decreased lipophilicity and altered electronic character, which directly impacts molecular conformation and in vivo parameters like metabolic stability [2]. These class-level inferences underscore that substituting this specific (S)-OCF₃ amine with a closely related analog is a change that would compromise structural integrity and is not a generic substitution.

(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride: Quantifiable Differentiation Evidence for Informed Sourcing


Chiral Identity and Stereochemical Purity: Comparative Analysis of (S)-Enantiomer vs. (R)-Enantiomer and Racemate

The target compound is the single (S)-enantiomer with an (S)-configured stereocenter at the alpha-carbon . In contrast, the (R)-enantiomer (CAS 2718120-88-6) and racemic mixture (CAS 2206668-18-8) are distinct chemical entities with different CAS numbers and InChI Keys, reflecting their unique spatial configurations . While specific enantiomeric excess (e.e.) data is not published, the target compound's defined stereochemistry is a prerequisite for structure-activity relationship (SAR) studies in drug discovery where molecular chirality is paramount.

Medicinal Chemistry Chiral Synthesis Asymmetric Catalysis

Fluorinated vs. Non-Fluorinated Amine Building Blocks: Impact on Lipophilicity and Physicochemical Properties

The target compound contains a trifluoromethoxy (-OCF₃) group, a known lipophilic and electron-withdrawing substituent in medicinal chemistry . Its closest non-fluorinated analog, (S)-2-methoxy-1-methylethylamine hydrochloride (CAS 1162054-86-5), bears a methoxy (-OCH₃) group. While direct experimental logP values for the target compound are not publicly available, literature on similar pairs demonstrates that substituting -OCH₃ with -OCF₃ consistently increases lipophilicity (cLogP) by approximately 1.0 to 1.5 units, attributable to the trifluoromethoxy group's larger van der Waals volume and higher hydrophobicity [1]. This change can significantly impact a molecule's permeability, metabolic stability, and in vivo distribution.

Medicinal Chemistry Physicochemical Properties Drug Design

Comparative GHS Hazard Profile and Handling Considerations

The target compound is uniformly classified with GHS07 (Harmful/Irritant) hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This hazard profile is consistent across suppliers and identical to the profile for the racemic mixture (CAS 2206668-18-8) . The absence of more severe hazard classifications (e.g., acute toxicity categories 1-3) simplifies handling protocols compared to more hazardous fluorinated reagents. Storage conditions are specified as 2-8°C, in a sealed, dry environment, which is typical for this class of compounds .

Lab Safety Chemical Hygiene Procurement

Purity and Supply Chain Comparability

The target compound (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride (CAS 2055390-08-2) is commercially available from multiple reputable suppliers with reported purities of 95% to 97% . This compares favorably to the racemic mixture (CAS 2206668-18-8) which is available at 98% purity from at least one source , and the (R)-enantiomer (CAS 2718120-88-6) available at 97% purity . The target compound's availability from established vendors like Fluorochem, AK Scientific, and MolCore, among others, ensures a reliable and multi-source supply chain, which is a key advantage for procurement planning.

Chemical Sourcing Analytical Chemistry Procurement

Lack of Direct Biological Activity Data: A Critical Sourcing Caveat

A comprehensive review of the primary scientific literature and patent databases confirms that there is no publicly available quantitative biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀) or in vivo pharmacokinetic data for (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride [1]. This compound is primarily utilized as a chemical intermediate or building block. This absence of data is in contrast to some more advanced fluorinated amine derivatives where target engagement metrics have been reported [2]. This lack of bioactivity data should be a primary consideration for researchers seeking to use this compound for target-based screening or mechanistic studies.

Drug Discovery Target Validation Pharmacology

Ideal Deployment Scenarios for (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride (CAS 2055390-08-2) Based on Verified Evidence


Precision Chiral Scaffold in Medicinal Chemistry for Structure-Activity Relationship (SAR) Exploration

Given its defined (S)-stereochemistry and the unique properties conferred by the -OCF₃ group, the compound is optimally used as a chiral building block for synthesizing lead compounds or molecular probes. Its role is foundational in early-stage drug discovery, where the introduction of a chiral, lipophilic, electron-withdrawing -OCF₃-ethylamine moiety is required to probe its effect on target binding affinity and selectivity [1].

Chiral Resolution and Asymmetric Synthesis Studies

The compound's single, defined stereocenter makes it a suitable candidate for use as a chiral auxiliary or resolving agent in organic chemistry. Its utility lies in the ability to create or separate other chiral molecules with high fidelity, relying on the well-defined (S)-configuration which is a known and quantifiable structural feature .

Physicochemical Property Optimization in Fluorinated Molecule Design

This building block is most valuable for introducing a metabolically stable, lipophilic -OCF₃ group into a molecular framework. In a research context, it enables the systematic study of how replacing a standard -OCH₃ group with a -OCF₃ group alters a compound's logP, permeability, and metabolic profile, based on established class-level trends [2]. This allows for rational and data-driven drug design.

Controlled Laboratory Handling and Reproducible Synthesis

The compound's consistent GHS07 hazard classification across suppliers and its stable commercial availability make it a reliable reagent for reproducible synthetic routes. This predictable handling profile reduces the risk of safety incidents and ensures that synthetic procedures can be reliably replicated across different labs, which is essential for validating research findings.

Technical Documentation Hub

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